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Compound of Interest

Compound Name: di-n-Amyl disulfide

Cat. No.: B090501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Di-n-amyl disulfide, also known as dipentyl disulfide or by its FEMA number 4575 (for the

isomeric diisoamyl disulfide), is a generally recognized as safe (GRAS) flavoring substance

used in the food industry to impart savory, onion- and garlic-like notes.[1][2][3] Its characteristic

sulfurous aroma makes it a valuable component in creating authentic and complex flavor

profiles in a variety of food products. This document provides detailed application notes,

experimental protocols, and technical data for the use of di-n-amyl disulfide as a flavoring

agent in food science.

Chemical and Physical Properties
Di-n-amyl disulfide is a symmetrical disulfide with the following properties:
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Property Value

Chemical Name Dipentyl disulfide

Synonyms Di-n-amyl disulfide, Amyl disulfide

CAS Number 112-51-6

FEMA Number 4575 (for diisoamyl disulfide)

Molecular Formula C10H22S2

Molecular Weight 206.41 g/mol

Appearance Colorless to pale yellow liquid

Odor Profile Sweet, oniony, savory[1][2]

Solubility
Practically insoluble in water; soluble in

ethanol[1]

Regulatory Status
Diisoamyl disulfide is listed by the Flavor and Extract Manufacturers Association (FEMA) as a

GRAS substance under the number 4575.[1][3] This designation is based on a comprehensive

safety evaluation by the FEMA Expert Panel.

Applications in Food Products
Di-n-amyl disulfide is a potent flavor ingredient and is typically used at very low

concentrations. Its savory and pungent characteristics make it suitable for a wide range of food

applications.

Recommended Usage Levels
The following table, based on the FEMA GRAS 24 publication, provides the average usual and

maximum use levels for diisoamyl disulfide (FEMA No. 4575) in various food categories. It is

important to note that these are guidelines, and optimal usage levels may vary depending on

the specific food matrix and desired flavor profile.
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Food Category
Average Usual Use Level
(ppm)

Average Maximum Use
Level (ppm)

Baked Goods 5 10

Beverages (Non-alcoholic) 0.1 3

Confections & Frostings 8 100

Frozen Dairy 5 50

Gelatins & Puddings 0.1 1

Meat Products 5 10

Processed Vegetables 5 25

Seasonings & Flavors 8 100

Snack Foods 5 10

Soft Candy 0.02 1

Soups 0.1 1

Data extracted from FEMA GRAS 24 publication snippets. A complete table was not available

in the search results.

Experimental Protocols
Sensory Evaluation Protocol
Objective: To determine the sensory threshold and flavor profile of di-n-amyl disulfide in a

specific food matrix.

Materials:

Di-n-amyl disulfide (food grade)

Food matrix (e.g., vegetable oil, aqueous solution with emulsifier, or a simple food base like

unsalted broth)
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Trained sensory panel (8-12 members)

Odor-free sample cups with lids

Pipettes and glassware

Sensory evaluation software or ballots

Methodology:

Stock Solution Preparation: Prepare a stock solution of di-n-amyl disulfide in a suitable

solvent (e.g., ethanol or propylene glycol) at a concentration of 1000 ppm.

Sample Preparation:

Prepare a series of dilutions from the stock solution in the chosen food matrix. The

concentration range should span from below the expected detection threshold to a level

that is clearly perceptible. A logarithmic scale is recommended (e.g., 0.01, 0.1, 1, 10, 100

ppb).

Prepare a blank sample (food matrix without added di-n-amyl disulfide).

Sensory Evaluation Method (Triangle Test for Threshold Determination):

Present panelists with three samples: two are identical (either both blank or both with a

specific concentration of the disulfide), and one is different.

Ask panelists to identify the odd sample.

The detection threshold is the lowest concentration at which a statistically significant

number of panelists can correctly identify the odd sample.

Flavor Profile Analysis (Quantitative Descriptive Analysis - QDA):

Present panelists with a range of concentrations of di-n-amyl disulfide in the food matrix.

Using a standardized scoresheet with relevant flavor descriptors (e.g., onion, garlic,

sulfury, savory, sweet, metallic), panelists rate the intensity of each attribute for each
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sample.

Analyze the data to create a flavor profile for di-n-amyl disulfide at different

concentrations.

Workflow for Sensory Evaluation:

Preparation Evaluation Data Analysis

Prepare Stock Solution
(1000 ppm)

Create Serial Dilutions
in Food Matrix

Threshold Determination
(Triangle Test)

Flavor Profiling
(QDA)

Prepare Blank Sample Calculate Detection
Threshold

Generate Flavor
Profiles

Click to download full resolution via product page

Caption: Workflow for the sensory evaluation of di-n-amyl disulfide.

Analytical Quantification Protocol (Headspace GC-MS)
Objective: To quantify the concentration of di-n-amyl disulfide in a food matrix.

Materials:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Headspace autosampler

GC column suitable for volatile sulfur compounds (e.g., DB-5ms, DB-WAX)

Di-n-amyl disulfide standard

Internal standard (e.g., d10-diethyl sulfide or another suitable deuterated analog)

Food matrix
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Solvent for extraction (if necessary, e.g., dichloromethane)

Headspace vials with septa

Methodology:

Standard Preparation: Prepare a series of calibration standards of di-n-amyl disulfide in the

same (or a similar) matrix as the sample, each containing a fixed concentration of the

internal standard.

Sample Preparation:

Accurately weigh a known amount of the food sample into a headspace vial.

Add a known amount of the internal standard.

If the matrix is solid, a liquid extraction or the addition of a matrix modifier may be

necessary to facilitate the release of volatiles.

Headspace Sampling:

Place the vials in the headspace autosampler.

Equilibrate the samples at a specific temperature and time to allow the volatile compounds

to partition into the headspace. Typical conditions might be 60-80°C for 15-30 minutes.

GC-MS Analysis:

Inject a known volume of the headspace gas onto the GC column.

Use a temperature program that effectively separates di-n-amyl disulfide from other

volatile compounds.

The mass spectrometer should be operated in selected ion monitoring (SIM) mode for

high sensitivity and selectivity, monitoring characteristic ions for di-n-amyl disulfide and

the internal standard.

Quantification:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b090501?utm_src=pdf-body
https://www.benchchem.com/product/b090501?utm_src=pdf-body
https://www.benchchem.com/product/b090501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Generate a calibration curve by plotting the ratio of the peak area of di-n-amyl disulfide
to the peak area of the internal standard against the concentration of the standards.

Calculate the concentration of di-n-amyl disulfide in the sample based on its peak area

ratio and the calibration curve.

Workflow for GC-MS Analysis:
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Caption: Workflow for the quantitative analysis of di-n-amyl disulfide by HS-GC-MS.

Flavor Perception Pathway
The perception of di-n-amyl disulfide's flavor is a complex process involving both the sense of

smell (olfaction) and taste (gustation). The volatile nature of the disulfide allows it to travel to

the olfactory receptors in the nasal cavity, where it binds to specific G-protein coupled

receptors, initiating a signaling cascade that results in the perception of its characteristic

aroma.
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Caption: Simplified pathway of di-n-amyl disulfide flavor perception.

Conclusion
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Di-n-amyl disulfide is a valuable tool for food scientists and flavorists seeking to create

authentic and impactful savory flavors. Its GRAS status and well-defined oniony, savory profile

make it a reliable ingredient for a variety of food applications. The provided protocols for

sensory evaluation and analytical quantification offer a framework for its effective and

controlled use in food product development. Further research to determine precise sensory

thresholds in various food matrices would be beneficial for more nuanced flavor creation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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